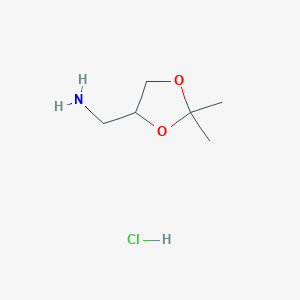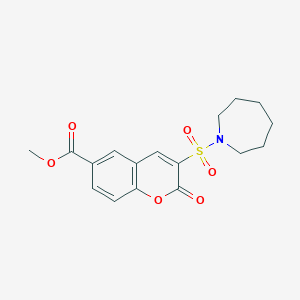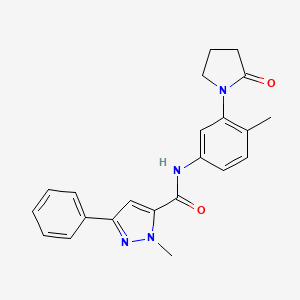![molecular formula C15H9ClFN3OS B2748794 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide CAS No. 328561-14-4](/img/structure/B2748794.png)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of two nitrogen atoms, two carbon atoms, and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring attached to a phenyl ring via a nitrogen atom . The phenyl ring would have a fluorine atom and an amide group attached to it .Scientific Research Applications
Anticonvulsant and Pharmacological Effects
- Novel derivatives of thiadiazole have been synthesized and evaluated for anticonvulsant activities, showing considerable activity in electroshock and pentylenetetrazole-induced lethal convulsion tests. These compounds have essential functional groups for binding to benzodiazepine receptors and exhibit sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).
Antiviral Activities
- Synthesized derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide have shown anti-tobacco mosaic virus activity, indicating potential applications in antiviral research (Chen et al., 2010).
Structural and Crystal Analysis
- Structural analysis of compounds like 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative has been conducted. This research is significant in understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific domains (Banu et al., 2014).
Electrochemical and Optical Properties
- Studies on monomers and polymers containing fluorinated thiadiazole have investigated their electrochemical and optical properties. This research is important for applications in fields like material science and engineering (Çakal et al., 2021).
Synthesis and Anti-HSV-1 Activities
- The synthesis of new compounds with thiadiazole derivatives and their evaluation for anti-HSV-1 (Herpes simplex virus type-1) activities highlights the potential of these compounds in therapeutic applications (Dawood et al., 2011).
Anticancer Properties
- Novel thiadiazole derivatives have been synthesized and shown to inhibit tumor cell invasion and potentiate the apoptotic effect of TNFα by abrogating NF-κB activation. This finding is crucial for cancer research and drug development (Ningegowda et al., 2016).
Corrosion Inhibition
- Thiadiazole derivatives have been studied for their effectiveness as corrosion inhibitors, particularly in mild steel. This has implications for material science and industrial applications (Bentiss et al., 2007).
Analgesic and Anti-inflammatory Activities
- Research on thiazolo[3,2-a]pyrimidine derivatives for their anti-inflammatory and antinociceptive activities indicates the potential of these compounds in pain management and anti-inflammatory therapies (Alam et al., 2010).
Mechanism of Action
Target of Action
Compounds with a similar thiadiazole structure have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It’s known that the 1,3,4-thiadiazole ring is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . It is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base .
Biochemical Pathways
Compounds with a similar thiadiazole structure have been found to affect various biochemical pathways .
Pharmacokinetics
The physical and chemical properties of the compound, such as its molecular weight, density, and logp, can influence its pharmacokinetic behavior .
Result of Action
Compounds with a similar thiadiazole structure have been found to exhibit diverse biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of the compound .
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3OS/c16-12-4-2-1-3-11(12)14-19-20-15(22-14)18-13(21)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEKNZUDCBKKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 1-oxo-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine-6-carboxylate](/img/structure/B2748711.png)
![N-(3-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748714.png)


![4-[[4-Chloro-1-(4-fluorophenyl)-2,5-dioxopyrrol-3-yl]amino]benzenesulfonamide](/img/structure/B2748721.png)

![4-[3-(3-Chloro-4-fluorophenyl)propanoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2748725.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-[2-(thiophen-2-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748727.png)



![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2748734.png)